molecular formula C21H14Cl2N2O3 B6019303 N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide

N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide

Cat. No. B6019303
M. Wt: 413.2 g/mol
InChI Key: UOPUVZWIGORNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as BML-284 and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of AMP-activated protein kinase, which regulates cellular energy homeostasis, and PPARγ, which is involved in the regulation of adipogenesis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide in lab experiments is its specificity for certain enzymes and signaling pathways. This compound can be used to study the role of these enzymes and pathways in various physiological processes. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in experiments.

Future Directions

There are several future directions for research involving N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide. One direction is to further investigate its potential applications in cancer research, neurobiology, and inflammation. Additionally, more studies are needed to determine the optimal dosage and administration of this compound in animal models and humans. Finally, further research is needed to determine the long-term effects and safety of this compound.

Synthesis Methods

The synthesis of N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide involves the condensation of 5-chloro-2-aminobenzoxazole with 4-chloro-3-nitrobenzoic acid, followed by reduction of the nitro group to an amine and subsequent coupling with 2-methoxybenzoyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been studied for its potential applications in various research fields, including cancer research, neurobiology, and inflammation. This compound has been shown to inhibit the activity of certain enzymes, such as AMP-activated protein kinase and PPARγ, which are involved in the regulation of cell growth and metabolism.

properties

IUPAC Name

N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3/c1-27-18-5-3-2-4-14(18)20(26)24-13-7-8-16(23)15(11-13)21-25-17-10-12(22)6-9-19(17)28-21/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPUVZWIGORNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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